molecular formula C16H24BNO3 B567341 N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-87-1

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B567341
CAS No.: 1256359-87-1
M. Wt: 289.182
InChI Key: LLFJROOKMUZHNQ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound with a complex structure that includes a boronic ester group. This compound is known for its applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

Target of Action

The primary target of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Mode of Action

It is known that this compound is an important raw material in the synthesis of diaryl derivatives, which act as flap regulators . These regulators can modulate the activity of the 5-lipoxygenase enzyme, thereby influencing the production of leukotrienes, a group of bioactive lipids that play a key role in inflammation and allergic reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the 5-lipoxygenase enzyme and the production of leukotrienes . By regulating the activity of FLAP, this compound can influence the conversion of arachidonic acid to leukotrienes, potentially altering the course of inflammatory and allergic responses.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its regulatory effects on FLAP and, consequently, the 5-lipoxygenase enzyme . By influencing the production of leukotrienes, this compound could potentially modulate inflammatory and allergic responses at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated control of reaction parameters such as temperature, pressure, and reagent addition. The use of high-purity starting materials and catalysts is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structure, which includes an acetamide group in addition to the boronic ester. This combination of functional groups enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .

Biological Activity

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including its mechanisms of action and implications for therapeutic applications.

  • Molecular Formula : C14H20BNO3
  • Molecular Weight : 277.12 g/mol
  • CAS Number : 302577-73-7

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cellular signaling pathways linked to cancer and neurodegenerative diseases.

Key Findings on GSK-3β Inhibition

Research indicates that derivatives similar to this compound exhibit potent GSK-3β inhibitory activity:

  • IC50 Values : Compounds with structural similarities have shown IC50 values ranging from 8 nM to over 1 μM based on their substituents and structural modifications .

Anticancer Activity

This compound has demonstrated potential anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can significantly inhibit the proliferation of various cancer cell lines (e.g., MDA-MB-231) with selectivity over non-cancerous cells .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also exhibit anti-inflammatory properties:

  • Reduction of Cytokines : Research has indicated that related compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and NO in microglial cells .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
GSK-3β InhibitionEnzyme InhibitionIC50 = 8 nM
Anticancer ActivityCell Proliferation AssaySignificant inhibition in MDA-MB-231 cells
Anti-inflammatoryCytokine ProductionDecreased IL-6 levels

Safety Profile

While the compound shows promising biological activities, safety assessments are crucial. Preliminary data suggest that it may cause skin irritation upon contact; however, detailed toxicological studies are necessary to establish a comprehensive safety profile .

Properties

IUPAC Name

N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-6-18-14(19)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFJROOKMUZHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682289
Record name N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-87-1
Record name Benzeneacetamide, N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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